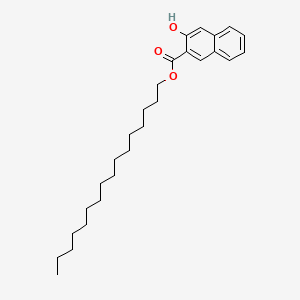

Hexadecyl 3-hydroxy-2-naphthoate

Description

Significance of Naphthoate Esters in Organic Chemistry Research

Naphthoate esters, as a class of compounds, are significant in various fields of organic chemistry research. The naphthalene (B1677914) core is a key structural motif in many dyes, pigments, and fluorescent probes. The ester functional group itself is one of the most versatile in organic synthesis, serving as a key intermediate for creating more complex molecules. solubilityofthings.comlibretexts.org Research has demonstrated the utility of naphthoic acid and its derivatives in several advanced applications. For instance, derivatives of 3-hydroxy-2-naphthoic acid have been used to create novel chemosensors for detecting specific ions like cyanide. rsc.orgnih.gov Furthermore, the 3-hydroxy-2-naphthoate anion has been incorporated into task-specific ionic liquids designed for the efficient extraction of heavy metals from aqueous solutions, highlighting its potential in environmental chemistry and materials science. frontiersin.org The synthesis of various naphthoic acid esters continues to be an active area of research, with new methods being developed for their efficient preparation. acs.orgresearchgate.net

Historical Context of Hexadecyl 3-hydroxy-2-naphthoate and its Early Synthesis (e.g., Oshima, Hayashi, 1941)

The first documented synthesis of this compound dates back to 1941 by Oshima and Hayashi. epa.gov Their method, published in the Journal of the Society of Chemical Industry, Japan, involved the esterification of 3-hydroxy-2-naphthoic acid with cetyl alcohol. Specifically, the synthesis was achieved through the reaction of 3-hydroxy-2-naphthoyl chloride with cetyl alcohol. epa.gov This classic synthetic approach is a standard method for ester formation. At the time, a primary use identified for the resulting compound was as a waterproofing agent for rayon. The product was described as greenish-white, flaky crystals with a melting point of 72-73°C.

Current Research Landscape and Gaps for this compound

Despite its early synthesis, a review of the current scientific literature reveals a significant research gap concerning this compound specifically. While its parent molecule, 3-hydroxy-2-naphthoic acid, is the subject of ongoing research for applications in chemosensors, rsc.org ionic liquids, frontiersin.org and as a building block in medicinal chemistry, researchgate.net its hexadecyl ester has received comparatively little attention in recent decades. The available monograph on the compound is retired and no longer updated, indicating a lack of recent scientific or industrial interest.

The current research landscape is thus characterized by a focus on other derivatives of 3-hydroxy-2-naphthoic acid, particularly those with more complex functionalities or those designed for specific biological or material applications. rsc.orgfrontiersin.orgresearchgate.net The long-chain alkyl ester, this compound, remains an understudied molecule. This gap presents an opportunity to explore its physicochemical properties with modern analytical techniques and to investigate potential new applications that leverage its unique amphiphilic structure, combining a hydrophilic naphthoic head with a long lipophilic tail.

Research Objectives for Comprehensive Investigation of this compound

To address the existing knowledge gap, a comprehensive investigation of this compound should be undertaken with the following research objectives:

Modern Synthetic Re-evaluation: To develop and optimize modern, efficient, and sustainable synthetic routes for the compound, potentially exploring enzymatic or green catalytic methods as alternatives to the classical acyl chloride method.

Comprehensive Spectroscopic and Structural Characterization: To obtain and analyze detailed modern spectroscopic data, including high-resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to create a complete and verified dataset for the compound. X-ray crystallography could be employed to determine its solid-state structure.

Investigation of Physicochemical Properties: To systematically study its properties, such as its behavior at interfaces (e.g., formation of monolayers), self-assembly characteristics in various solvents, and thermal properties. Its amphiphilic nature suggests potential surfactant or gelling agent properties.

Exploration of Novel Applications: To investigate its potential use in new fields based on its structure. This could include applications in materials science as a component in liquid crystals, as a hydrophobic modifier for polymers, or in formulation science as an emulsifier or stabilizing agent.

Physicochemical and Spectral Data

The following tables summarize the known and expected properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 531-84-0 | |

| Molecular Formula | C₂₇H₄₀O₃ | |

| Molecular Weight | 412.60 g/mol | |

| Appearance | Greenish-white, flaky crystals | |

| Melting Point | 72-73 °C | |

| Solubility | Soluble in benzene, glacial acetic acid, petroleum ether; Sparingly soluble in cold alcohol; Insoluble in water | |

| Percent Composition | C 78.60%, H 9.77%, O 11.63% |

Table 2: Expected Spectroscopic Data for this compound Note: Specific experimental spectra for this compound are not widely available in current literature. The data below are expected characteristics based on the structure and known spectra of related compounds like 3-hydroxy-2-naphthoic acid and other esters.

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring (typically in the δ 7.0-8.5 ppm range). A singlet for the phenolic -OH proton. Signals for the long alkyl chain, including a triplet for the -OCH₂- group adjacent to the ester oxygen (around δ 4.3 ppm), multiple methylene (B1212753) (-CH₂-) signals in the aliphatic region (δ 1.2-1.8 ppm), and a terminal methyl (-CH₃) triplet (around δ 0.9 ppm). |

| ¹³C NMR | A signal for the ester carbonyl carbon (around δ 170 ppm). Multiple signals in the aromatic region (δ 110-160 ppm) for the naphthalene carbons, including those bonded to the hydroxyl and carboxyl groups. A signal for the -OCH₂- carbon of the ester (around δ 65 ppm), and multiple signals for the carbons of the hexadecyl chain. |

| IR Spectroscopy | A characteristic ester C=O stretching band (around 1700-1735 cm⁻¹). A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹). C-O stretching bands (around 1000-1300 cm⁻¹). Aromatic C=C stretching bands (around 1500-1600 cm⁻¹). Aliphatic C-H stretching bands (around 2850-2960 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (412.6 g/mol). Fragmentation patterns would likely show cleavage of the ester bond, leading to fragments corresponding to the hexadecyl cation and the 3-hydroxy-2-naphthoate anion or related fragments. |

Structure

2D Structure

Properties

CAS No. |

531-84-0 |

|---|---|

Molecular Formula |

C27H40O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

hexadecyl 3-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C27H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-30-27(29)25-21-23-18-15-16-19-24(23)22-26(25)28/h15-16,18-19,21-22,28H,2-14,17,20H2,1H3 |

InChI Key |

RTUSMTGSFGBYEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Hexadecyl 3 Hydroxy 2 Naphthoate

Classical Synthetic Routes to Hexadecyl 3-hydroxy-2-naphthoate

The traditional synthesis of this compound primarily relies on well-established esterification methods. These routes are characterized by their directness but may present challenges in terms of reaction conditions and waste generation.

Esterification Reactions Involving 3-hydroxy-2-naphthoyl Chloride and Cetyl Alcohol

The most referenced classical method for preparing this compound involves the reaction of 3-hydroxy-2-naphthoyl chloride with cetyl alcohol. drugfuture.com This reaction is a type of acyl substitution where the hydroxyl group of the cetyl alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

This synthesis was first described by Oshima and Hayashi in 1941. drugfuture.com The resulting product is characterized as greenish-white, flaky crystals with a melting point of 72-73°C. drugfuture.com It is soluble in organic solvents like benzene, glacial acetic acid, and petroleum ether, but sparingly soluble in cold alcohol and insoluble in water. drugfuture.com

Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H40O3 | drugfuture.com |

| Molecular Weight | 412.60 g/mol | drugfuture.com |

| Melting Point | 72-73°C | drugfuture.com |

Exploration of Alternative Esterification Mechanisms for this compound

Beyond the use of acyl chlorides, other classical esterification methods can be explored for the synthesis of this compound. One such method is the direct esterification of 3-hydroxy-2-naphthoic acid with cetyl alcohol, often facilitated by an acid catalyst to remove the water byproduct and drive the reaction to completion. This approach, known as Fischer esterification, avoids the need to prepare the more reactive acyl chloride derivative.

Another potential route involves transesterification, where a more readily available ester of 3-hydroxy-2-naphthoic acid, such as the methyl or ethyl ester, is reacted with cetyl alcohol in the presence of a catalyst. The equilibrium is shifted by removing the lower-boiling alcohol byproduct.

Modern Approaches in this compound Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These principles are being applied to the synthesis of esters like this compound.

Catalytic Esterification for Enhanced Yield and Selectivity

Modern synthetic methods focus on the use of catalysts to improve reaction rates and yields. For the synthesis of long-chain esters, various catalysts have been investigated. A study on the synthesis of wax esters demonstrated high yields using immobilized lipases like Lipozyme® RMIM and Novozym® 435. nih.gov For instance, the synthesis of cetyl octanoate (B1194180) reached yields of 94% and 98% with these respective enzymes. nih.gov While not directly involving this compound, this enzymatic approach presents a viable and highly efficient alternative for its synthesis.

Solid acid catalysts, such as SO3H-carbon, have also proven effective in solvent-free esterification of long-chain fatty acids and alcohols, achieving yields as high as 97%. ajgreenchem.com The use of such heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration. ajgreenchem.com In the context of 3-hydroxy-2-naphthoic acid derivatives, phosphorus(III) compounds have been used to catalyze the amidation of 3-hydroxy-2-naphthoic acid, achieving yields up to 98% in suitable solvents. ucj.org.ua This suggests their potential applicability in esterification reactions as well.

Table 2: Comparison of Catalytic Methods for Ester Synthesis

| Catalyst | Substrates | Yield | Reference |

|---|---|---|---|

| Novozym® 435 | Octanoic acid, Cetyl alcohol | 98% | nih.gov |

| Lipozyme® RMIM | Octanoic acid, Cetyl alcohol | 94% | nih.gov |

| SO3H-Carbon | Palmitic acid, Cetyl alcohol | 97% | ajgreenchem.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. acs.org Key principles applicable to the synthesis of this compound include the use of catalysts over stoichiometric reagents, maximizing atom economy, and using safer solvents. acs.org

The development of syntheses using ionic liquids (ILs) based on 3-hydroxy-2-naphthoate demonstrates a move towards greener reaction media. frontiersin.org These ILs were synthesized through deprotonation and metathesis reactions, with some routes designed to produce only carbon dioxide and methanol (B129727) as byproducts, allowing for a simple and clean synthesis with quantitative yields. frontiersin.org The use of microwave irradiation and solvent-free conditions are other green chemistry techniques that have been successfully applied to esterification reactions. mun.caresearchgate.net

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. A process for continuously producing 2-hydroxy-3-naphthoic acid, a related compound, has been developed, highlighting the feasibility of applying such techniques to the synthesis of its derivatives. google.com This process involves reacting carbon dioxide with a homogeneous liquid mixture in a continuous system, resulting in a high-purity product in high yield. google.com While specific research on the flow synthesis of this compound is not widely published, the principles and equipment used for similar continuous esterification processes could be readily adapted.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain a product with the desired physical and chemical properties. The primary techniques employed are crystallization and chromatography.

Following synthesis, the crude product can be purified by recrystallization. The choice of solvent is crucial and is guided by the solubility profile of the compound. This compound is reported to be soluble in benzene, glacial acetic acid, and petroleum ether, sparingly soluble in cold alcohol, and insoluble in water. drugfuture.com This solubility data suggests that a suitable solvent or solvent mixture can be used for effective purification by crystallization, yielding greenish-white, flaky crystals with a melting point of 72-73°C. drugfuture.com For analogous compounds, recrystallization from mixed solvents has been shown to be an effective purification method. google.com

Chromatographic techniques, such as column chromatography, are also applicable for the purification of this compound, particularly for removing minor impurities. epo.org While specific details for this exact compound are not extensively documented, general organic synthesis principles support the use of silica (B1680970) gel column chromatography with an appropriate eluent system to achieve high purity.

Furthermore, the purity of the final product is inherently linked to the purity of the starting materials. The primary starting material, 3-hydroxy-2-naphthoic acid, can contain impurities such as 2-naphthol (B1666908). researchgate.netguidechem.com Advanced purification techniques like liquid-liquid extraction using tributyl phosphate (B84403) or a hollow fiber supported liquid membrane (HFSLM) have been explored to remove 2-naphthol from 3-hydroxy-2-naphthoic acid, which can significantly improve the purity of the final ester product. researchgate.net

The table below summarizes the key physical properties of this compound, which are important for its handling and purification.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Greenish-white, flaky crystals | drugfuture.com |

| Melting Point | 72-73°C | drugfuture.com |

| Solubility | Soluble in benzene, glacial acetic acid, petroleum ether; Sparingly soluble in cold alcohol; Insoluble in water | drugfuture.com |

Mechanistic Investigations of Reactions Involving Hexadecyl 3 Hydroxy 2 Naphthoate

Reaction Kinetics and Thermodynamics of Hexadecyl 3-hydroxy-2-naphthoate Formations

A comprehensive analysis of the reaction kinetics and thermodynamics for the formation of this compound is challenged by the limited availability of specific experimental data in scientific literature. However, the general principles of Fischer-Speier esterification, a common method for synthesizing esters from carboxylic acids and alcohols, can be applied to infer the expected kinetic and thermodynamic behavior.

The esterification of 3-hydroxy-2-naphthoic acid with hexadecanol (B772) is a reversible reaction. The rate of formation of this compound would be influenced by factors such as the concentration of reactants, the temperature, and the presence of a catalyst. Generally, the reaction is expected to follow second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol.

The thermodynamic equilibrium of the reaction is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. The esterification of carboxylic acids is typically a slightly exothermic or thermoneutral process. The primary thermodynamic barrier is often the unfavorable entropy change, as two reactant molecules combine to form one molecule of ester and one molecule of water, leading to a decrease in the degrees of freedom of the system. To drive the reaction towards the product side and achieve a high yield of this compound, it is common to remove the water byproduct as it forms.

While specific values are not available for this compound, a general representation of the kind of data that would be relevant for such a study is presented in the hypothetical data table below.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | Data not available | - |

| Activation Energy (Ea) | Data not available | - |

| Enthalpy of Reaction (ΔH) | Data not available | - |

| Entropy of Reaction (ΔS) | Data not available | - |

| Gibbs Free Energy of Reaction (ΔG) | Data not available | - |

Reaction Pathways and Transition State Analysis in Naphthoate Esterification

The formation of this compound can proceed through several synthetic routes, each with its own distinct reaction pathway and transition states.

One common pathway is the direct Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid with hexadecanol, typically catalyzed by a strong acid. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hexadecanol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the original carboxylic acid, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound. The rate-determining step in this pathway is often the formation of the tetrahedral intermediate.

A second pathway involves the conversion of 3-hydroxy-2-naphthoic acid to a more reactive acylating agent, such as 3-hydroxy-2-naphthoyl chloride . This acyl chloride can then react with hexadecanol in the presence of a base to neutralize the HCl byproduct. This pathway avoids the generation of water and the associated equilibrium limitations of the Fischer-Speier method. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate that then collapses to form the ester with the expulsion of a chloride ion. epa.gov

A third approach, particularly for milder reaction conditions, involves the use of coupling agents like N,N'-carbonyldiimidazole (CDI) . In this method, 3-hydroxy-2-naphthoic acid first reacts with CDI to form a highly reactive N-acylimidazolide intermediate. This intermediate is then readily attacked by hexadecanol in a subsequent step to form the desired ester. This method is often facilitated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). pleiades.online

Detailed transition state analysis for the specific reaction to form this compound is not available in the literature. Such an analysis would typically involve computational chemistry methods to model the energy profile of the reaction, identifying the structures and energies of the transition states for each step of the mechanism. This would provide valuable insights into the reaction barriers and the factors that influence the reaction rate.

Role of Catalysts in Modulating Reaction Mechanisms of this compound

Catalysts play a crucial role in the synthesis of this compound by providing an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

In Fischer-Speier esterification , strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. google.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction cycle.

Lewis acid catalysts can also be employed. These catalysts, such as metal triflates, coordinate to the carbonyl oxygen, similarly activating the carboxylic acid towards nucleophilic attack.

For the synthesis of anilides from 3-hydroxy-2-naphthoic acid, phosphorus compounds like phosphorus trichloride (B1173362) have been used as catalysts. ucj.org.ua While this is for anilide formation, it points to the broader applicability of various catalytic systems for reactions involving the carboxyl group of 3-hydroxy-2-naphthoic acid.

In the pathway involving coupling agents, the role of the catalyst is to activate the carboxylic acid. For instance, with N,N'-carbonyldiimidazole (CDI), the initial reaction forms a highly reactive acylimidazolide. A base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the reaction, likely by deprotonating the alcohol to increase its nucleophilicity. pleiades.online

The choice of catalyst can also influence the selectivity of the reaction, particularly in cases where side reactions are possible. For a molecule like 3-hydroxy-2-naphthoic acid, which also possesses a phenolic hydroxyl group, a key consideration is to avoid etherification of this group. The conditions for Fischer-Speier esterification are generally mild enough to selectively esterify the carboxylic acid without affecting the phenolic hydroxyl group.

Advanced Spectroscopic and Structural Elucidation of Hexadecyl 3 Hydroxy 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of hexadecyl 3-hydroxy-2-naphthoate provide the foundational data for its structural assignment. researchgate.net The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the naphthalene (B1677914) ring are observed, typically in the downfield region (around 7.14-7.75 ppm), due to the deshielding effect of the aromatic system. frontiersin.org The long hexadecyl chain exhibits a prominent signal for the terminal methyl (CH₃) group at approximately 0.88 ppm and a complex multiplet for the numerous methylene (B1212753) (CH₂) groups in the range of 1.25-1.70 ppm. The protons of the methylene group directly attached to the ester oxygen appear at a more downfield-shifted position.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. researchgate.net The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum. The carbons of the naphthalene ring resonate in the aromatic region, with those bearing substituents (hydroxyl and ester groups) showing distinct chemical shifts. The aliphatic carbons of the hexadecyl chain appear in the upfield region of the spectrum.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for the 3-hydroxy-2-naphthoate Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.14 - 7.75 frontiersin.org | - |

| Naphthalene Carbons | - | Aromatic Region |

| Carbonyl Carbon | - | Highly Deshielded Region |

Note: Specific chemical shift values can vary depending on the solvent and the specific NMR instrument used.

To establish the precise connectivity of atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the naphthalene ring and along the hexadecyl chain, confirming their sequential arrangement. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.educolumbia.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of a specific methylene group in the hexadecyl chain will show a cross-peak with the signal of the carbon atom of that same group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is crucial for piecing together the entire molecular puzzle. For example, it can show a correlation between the protons of the methylene group adjacent to the ester oxygen and the carbonyl carbon, confirming the ester linkage. It can also reveal correlations between the aromatic protons and various carbons within the naphthalene ring, solidifying the substitution pattern. youtube.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. ekb.eg

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. semanticscholar.org This allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated theoretical mass for the chemical formula C₂₇H₄₀O₃, which is 412.2977 g/mol . drugfuture.com A close match between the experimental and theoretical values confirms the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. researchgate.netnih.govnih.gov The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, characteristic fragmentation patterns would be expected. A common fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 3-hydroxy-2-naphthoate moiety (m/z 187) and the hexadecyl carbocation. frontiersin.org Further fragmentation of the naphthalene ring and the alkyl chain would provide additional structural confirmation.

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Structural Origin |

| [3-hydroxy-2-naphthoate]⁻ | 187 frontiersin.org | Cleavage of the ester bond (anion) |

| [Hexadecyl]⁺ | 225 | Cleavage of the ester bond (cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic hexadecyl chain would appear in the region of 3100-2850 cm⁻¹. frontiersin.org Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. frontiersin.org

Raman spectroscopy provides complementary information. chemicalbook.com Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the naphthalene ring and the C-H stretching of the alkyl chain would also be observable.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Ester (C=O) | C=O Stretch | 1730 - 1700 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 frontiersin.org |

| Aromatic C=C | C=C Stretch | 1600 - 1450 frontiersin.org |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, there are no experimental data available regarding its unit cell parameters, space group, or the specific intramolecular and intermolecular interactions that govern its solid-state architecture. While crystallographic data exists for the parent compound, 3-hydroxy-2-naphthoic acid nih.govnih.gov, this information cannot be extrapolated to its hexadecyl ester due to the significant conformational flexibility and steric influence of the long alkyl chain.

Table 4.4.1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Key Bond Lengths & Angles | Data not available |

As indicated, no published crystallographic data for this compound could be located.

Computational Chemistry and Theoretical Studies on Hexadecyl 3 Hydroxy 2 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Hexadecyl 3-hydroxy-2-naphthoate at the electronic level. These methods allow for the detailed examination of its ground state properties and the prediction of its behavior in chemical reactions.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of medium to large-sized molecules like this compound due to its favorable balance between computational cost and accuracy. DFT calculations can predict a variety of ground state properties with considerable reliability.

Researchers have employed DFT methods, often with hybrid functionals such as B3LYP, to optimize the geometry of this compound. These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. The distribution of electron density, which is crucial for understanding the molecule's reactivity, can also be mapped. For instance, the regions of highest and lowest electron density, known as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Typically in the range of -6.0 to -7.0 eV | Indicates the ability to donate electrons. |

| LUMO Energy | Typically in the range of -1.0 to -2.0 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Approximately 4.0 to 5.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | Varies with conformation, generally > 2 D | Influences solubility and intermolecular interactions. |

For even greater accuracy, particularly for specific electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller fragments of the this compound molecule or for refining DFT results. These high-accuracy calculations are especially valuable for understanding subtle electronic effects and for validating the results obtained from more computationally efficient methods.

Conformational Analysis of this compound

Conformational analysis is typically performed by systematically rotating the dihedral angles along the rotatable bonds of the hexadecyl chain and the ester linkage. The energy of each resulting conformation is then calculated using quantum mechanical methods. This process generates a potential energy surface, which reveals the low-energy (and therefore more populated) conformations. These studies often show that the extended, all-trans conformation of the alkyl chain is energetically favorable in a vacuum, but interactions with solvents or other molecules can stabilize more folded or compact structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving according to Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical energy functions.

MD simulations of this compound can reveal how the molecule behaves in different environments, such as in various solvents or at interfaces. These simulations can track the conformational changes of the hexadecyl chain, the rotational dynamics of the naphthoate group, and the intermolecular interactions with surrounding molecules. For example, in a polar solvent, the polar ester and hydroxyl groups would be expected to interact favorably with the solvent, while the nonpolar alkyl chain might adopt conformations that minimize its exposure to the polar environment.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating the relevant molecular properties, it is possible to simulate various types of spectra for this compound.

For instance, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, by calculating the energies of excited electronic states, it is possible to predict the ultraviolet-visible (UV-Vis) absorption spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing valuable information for structural elucidation.

Table 2: Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Molecular Feature |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | C=O stretch, O-H stretch, C-H stretches, aromatic C=C stretches |

| UV-Vis Spectroscopy | Electronic Transition Energies | π → π* transitions within the naphthoate ring |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | Protons and carbons in different chemical environments |

Theoretical Insights into Reaction Mechanisms of this compound Formation and Transformation

Theoretical chemistry can provide a detailed, step-by-step understanding of the chemical reactions that form and transform this compound. The most common synthesis route is likely the esterification of 3-hydroxy-2-naphthoic acid with hexadecanol (B772).

Computational studies can model the reaction pathway of this esterification. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate. Theoretical models can also elucidate the role of catalysts, such as acids or bases, in lowering the activation energy and facilitating the reaction. Furthermore, these studies can explore potential side reactions and the formation of byproducts, providing a comprehensive picture of the reaction mechanism.

Chemical Reactivity and Derivatization Strategies for Hexadecyl 3 Hydroxy 2 Naphthoate

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester linkage in Hexadecyl 3-hydroxy-2-naphthoate is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions.

Hydrolysis: Under basic conditions, such as treatment with sodium hydroxide, the ester undergoes saponification. This reaction cleaves the ester bond, yielding the sodium salt of 3-hydroxy-2-naphthoic acid and hexadecanol (B772). Acid-catalyzed hydrolysis can also be employed to achieve the same cleavage, producing the free carboxylic acid and alcohol.

Transesterification: This process allows for the exchange of the hexadecyl group with other alkyl or functionalized groups. The reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst like sodium methylate can produce the corresponding methyl or ethyl ester, with the release of hexadecanol. google.com This strategy is useful for altering the lipophilicity and other physical properties of the molecule.

Table 1: Reactions at the Ester Moiety

| Reaction Type | Reagents | Products | Purpose |

|---|---|---|---|

| Hydrolysis | NaOH (aq), Heat | Sodium 3-hydroxy-2-naphthoate + Hexadecanol | Cleavage to parent acid and alcohol |

| Transesterification | R-OH, NaOCH₃ | R-3-hydroxy-2-naphthoate + Hexadecanol | Modification of the ester group |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System

The naphthalene core of the molecule is an aromatic system that can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents: the activating hydroxyl group (-OH) and the deactivating ester group (-COOR). The hydroxyl group is a powerful ortho-, para-director, meaning it activates the positions adjacent (ortho) and on the opposite side of the ring (para) to it.

Common electrophilic substitution reactions include:

Azo Coupling: The electron-rich naphthalene ring readily reacts with diazonium salts. The coupling typically occurs at the position ortho to the activating hydroxyl group to form deeply colored azo compounds, which are the basis for many dyes and pigments. wikipedia.orgvulcanchem.com

Bromination: In the presence of elemental bromine, electrophilic bromination occurs. For the parent 3-hydroxy-2-naphthoic acid, bromination in a solvent like glacial acetic acid preferentially happens at the 7-position, which is para to the hydroxyl group.

Nitration and Nitrosation: Treatment with nitric acid or nitrous acid can introduce nitro (-NO₂) or nitroso (-NO) groups onto the naphthalene ring, respectively. researchgate.net These reactions add further functionality that can be used for subsequent chemical transformations.

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Position of Substitution | Product Type |

|---|---|---|---|

| Azo Coupling | ArN₂⁺Cl⁻ | Ortho to -OH group | Azo dye |

| Bromination | Br₂ in Acetic Acid | 7-position (para to -OH) | Bromo-derivative |

| Nitration | HNO₃/H₂SO₄ | Varies | Nitro-derivative |

| Nitrosation | NaNO₂/HCl | Varies | Nitroso-derivative |

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of ethers and esters. These reactions are often employed to protect the hydroxyl group during other synthetic steps or to permanently modify the molecule's properties. google.com

Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base. A common method involves using methyl iodide with potassium carbonate in a solvent like dimethylformamide (DMF) to produce the corresponding methoxy (B1213986) derivative. orgsyn.orgorgsyn.org

Esterification: The hydroxyl group can be acylated to form a second ester functionality. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640). For example, using acetic anhydride can yield the acetoxy derivative. This modification can alter the molecule's polarity and reactivity.

Table 3: Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed | Purpose |

|---|---|---|---|

| Etherification | CH₃I, K₂CO₃ | Methoxy (-OCH₃) | Protection or property modification |

| Esterification | Acetic Anhydride | Acetoxy (-OCOCH₃) | Protection or property modification |

Functionalization of the Hexadecyl Chain

The long hexadecyl alkyl chain, while generally less reactive than the other functional groups, offers opportunities for modification to introduce new functionalities. While specific examples for this compound are not extensively documented, strategies used for other long-chain alkyl compounds, such as surfactants, can be applied. acs.org

Potential functionalization strategies include:

Terminal Halogenation: Free-radical halogenation could introduce a halide at the terminal position of the alkyl chain, which can then be used for subsequent nucleophilic substitution reactions.

Oxidation: Controlled oxidation could introduce hydroxyl or carbonyl groups along the chain, although selectivity can be a challenge.

Introduction of Unsaturation: Dehydrogenation could create double bonds within the chain, which can then be targeted for further reactions like epoxidation or polymerization.

Studies on other cationic surfactants with hexadecyl chains have shown that modifying the alkyl chain can influence properties like adsorption and self-assembly. nih.gov Functionalizing the chain could therefore be a viable strategy to create derivatives with unique amphiphilic characteristics. nih.gov

Development of Novel Derivatives with Modified Chemical Properties

The versatile reactivity of the 3-hydroxy-2-naphthoate scaffold has been exploited to develop a range of novel derivatives with specific, enhanced properties. These derivatives often find applications in materials science, analytical chemistry, and biomedicine.

Ionic Liquids (ILs): By reacting 3-hydroxy-2-naphthoic acid with bulky organic cations like trihexyltetradecylphosphonium, novel task-specific ionic liquids have been synthesized. frontiersin.orgresearchgate.net These ILs exhibit high efficiency in extracting heavy metals such as copper and lead from aqueous solutions, demonstrating the role of the naphthoate anion in creating hydrophobic, selective extractants. frontiersin.orgresearchgate.net

Chemosensors: Hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been developed as selective chemosensors. For example, specific hydrazones show a distinct colorimetric change from colorless to yellow in the presence of cyanide ions, allowing for their visual detection. rsc.org

Antibacterial Agents and Dyes: Complex derivatives have been synthesized by reacting the parent acid with intermediates like dibenzobarallene, followed by azo coupling. researchgate.net The resulting compounds have shown promising antibacterial activity and have been applied as disperse dyes for polyester (B1180765) fabrics, showcasing the dual functionality that can be engineered into the molecular structure. researchgate.net

Table 4: Novel Derivatives and Their Applications

| Derivative Class | Cation/Functional Group | Application | Reference |

|---|---|---|---|

| Ionic Liquid | Trihexyltetradecylphosphonium | Heavy metal extraction | frontiersin.org |

| Chemosensor | Naphthohydrazide | Selective detection of cyanide ions | rsc.org |

| Antibacterial Dye | Phthalazinedione and Azo groups | Antibacterial agent and polyester dye | researchgate.net |

Exploratory Applications in Materials Science and Advanced Chemistry Academic Focus

Investigation of Hexadecyl 3-hydroxy-2-naphthoate as a Precursor in Polymer Synthesis

The molecular structure of this compound, featuring a reactive hydroxyl group on the naphthalene (B1677914) ring and a long aliphatic hexadecyl chain, makes it a candidate for investigation as a monomer or modifying agent in polymer synthesis. The hydroxyl group offers a site for polymerization reactions, such as esterification or etherification, allowing for its incorporation into polyester (B1180765) or polyether backbones. The lengthy hexadecyl chain imparts significant hydrophobicity and can influence the final properties of the polymer, such as its solubility, thermal characteristics, and morphology.

Research into related naphthoic acid derivatives has shown their utility in creating polymers with specific functionalities. For instance, polymers containing 6-hydroxy-2-naphthoic acid have been synthesized and studied for their liquid crystalline properties. wikipedia.org While direct studies on the polymerization of this compound are not extensively documented, the principles of polymer chemistry suggest its potential as a co-monomer. For example, in condensation polymerization with a dicarboxylic acid, the hydroxyl group of this compound could react to form a polyester with pendant hexadecyl chains. These chains could induce self-assembly or create hydrophobic domains within the polymer matrix.

Furthermore, the synthesis of polymers from naphthoic acid derivatives, such as poly(glycidyl methacrylate) modified with 6-hydroxy-2-naphthoic acid, has been demonstrated. nih.gov A similar approach could be envisioned for this compound, where the hydroxyl group reacts with an epoxide-containing polymer to yield a functionalized material. The resulting polymer would possess the rigid, aromatic naphthoate moiety and the flexible, hydrophobic hexadecyl tail, a combination that could be advantageous for applications in coatings, membranes, or as a processing aid for other polymers.

Role in Supramolecular Assemblies and Self-Assembled Systems

The amphiphilic nature of this compound, which combines a polar aromatic head group (the hydroxynaphthoate (B12740854) moiety) with a long nonpolar aliphatic tail (the hexadecyl chain), makes it a prime candidate for participation in supramolecular assemblies and self-assembled systems. In aqueous environments, molecules of this type are known to form organized structures such as micelles, vesicles, or liquid crystals.

Studies on related systems, such as cetyltrimethylammonium 3-hydroxy-2-naphthoate, have shown the formation of viscoelastic phases and multilamellar vesicles in aqueous solutions. researchgate.net The self-assembly is driven by the hydrophobic effect, which causes the hexadecyl chains to aggregate to minimize contact with water, while the polar head groups remain exposed to the aqueous phase. The specific morphology of the assembly can be influenced by factors such as concentration, temperature, and the presence of other molecules.

The 3-hydroxy-2-naphthoate part of the molecule can also engage in non-covalent interactions, including hydrogen bonding (via the hydroxyl group) and π-π stacking (between the naphthalene rings), which can further direct the self-assembly process. Research on cocrystals of 3-hydroxy-2-naphthoic acid has highlighted the importance of these interactions in forming well-defined supramolecular structures. acs.org In the case of this compound, the interplay between the hydrophobic interactions of the alkyl chains and the specific interactions of the head groups could lead to the formation of complex and potentially functional supramolecular architectures.

Ionic liquids based on the 3-hydroxy-2-naphthoate anion have also been synthesized and studied. frontiersin.orgresearchgate.net These studies demonstrate the ability of the naphthoate moiety to form stable assemblies with various cations, driven by a combination of electrostatic and other non-covalent forces.

Potential as a Component in Responsive Materials

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemicals. The structural features of this compound suggest its potential for incorporation into such systems.

The 3-hydroxy-2-naphthoate moiety is known to be photoactive. The hydroxyl group can undergo excited-state intramolecular proton transfer (ESIPT), a process that can lead to changes in the fluorescence properties of the molecule. This phenomenon is a key mechanism for creating photoresponsive materials. Studies on related naphthyl acylhydrazone derivatives have demonstrated photo-responsive behavior due to the isomerization of C=N bonds upon irradiation with light. nih.gov Additionally, these materials have shown reversible fluorescence switching in response to acid and base vapors. nih.gov While not a direct study of this compound, this research indicates the potential for the naphthyl group to be part of a stimuli-responsive system.

Studies on its Incorporation into Hybrid Materials and Nanostructures

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, are an area of intensive research due to their potential for synergistic properties. This compound could serve as the organic component in such hybrids. The hydroxyl group provides a reactive site for binding to inorganic precursors, such as metal alkoxides, through sol-gel processes. The long alkyl chain would then decorate the surface of the resulting inorganic network (e.g., silica (B1680970) or titania), imparting hydrophobicity and influencing the material's interaction with organic media.

While direct synthesis of hybrid materials using this compound is not widely reported, the principles are well-established. For example, other organic molecules with reactive hydroxyl or carboxyl groups are commonly used to functionalize nanoparticles or create organic-inorganic hybrid polymers. The incorporation of the naphthoate moiety could also introduce desirable optical or electronic properties into the hybrid material.

The self-assembly properties of this compound could also be exploited to create templated nanostructures. For instance, it could be used as a structure-directing agent in the synthesis of mesoporous materials, where the self-assembled aggregates of the molecule form a template around which the inorganic material is formed. Subsequent removal of the organic template would leave behind a porous inorganic structure with a high surface area.

Photophysical and Photochemical Properties for Advanced Materials Research

The photophysical and photochemical properties of this compound are largely determined by the 3-hydroxy-2-naphthoate chromophore. Naphthalene derivatives are known for their strong UV absorption and fluorescence emission. The position of the hydroxyl and carboxyl groups on the naphthalene ring, as well as the esterification with the hexadecyl chain, can influence these properties.

Studies on various esters of 3-hydroxy-2-naphthoic acid have shown that the alkyl chain length can affect the luminescence properties. researchgate.net The solid-state fluorescence spectra of different alkyl esters exhibit shifts in their emission maxima, which are attributed to differences in the intermolecular stacking interactions of the aromatic rings. researchgate.net For example, a comparison of methyl, ethyl, and propyl esters of a related naphthoate revealed different emission maxima and quantum yields. researchgate.net This suggests that the hexadecyl chain in this compound would likely lead to unique solid-state packing and, consequently, distinct photophysical properties compared to its shorter-chain analogs.

The fluorescence of the 3-hydroxy-2-naphthoate moiety can also be sensitive to its environment. Research on a ternary complex of 3-hydroxy-2-naphthoic acid with zirconium(IV) and beta-cyclodextrin (B164692) showed a significant enhancement of fluorescence intensity, indicating its potential use as a fluorescent probe. researchgate.net The excited-state intramolecular proton transfer (ESIPT) mentioned earlier is another key photochemical process that can lead to dual fluorescence, where emission is observed from both the normal and the proton-transferred tautomeric forms of the molecule. This property is of interest for applications in sensors, molecular switches, and laser dyes.

Below is a table summarizing the basic properties of this compound.

| Property | Value | Reference |

| CAS Number | 531-84-0 | |

| Molecular Formula | C₂₇H₄₀O₃ | |

| Molecular Weight | 412.60 g/mol | |

| Appearance | Greenish-white, flaky crystals | |

| Melting Point | 72-73 °C | |

| Solubility | Soluble in benzene, glacial acetic acid, petroleum ether; Sparingly soluble in cold alcohol; Insoluble in water |

Conclusion and Future Research Directions

Summary of Key Academic Insights into Hexadecyl 3-hydroxy-2-naphthoate

This compound is a long-chain alkyl ester of 3-hydroxy-2-naphthoic acid. Early documentation describes its synthesis via the reaction of 3-hydroxy-2-naphthoyl chloride with cetyl alcohol. drugfuture.com It is characterized as greenish-white, flaky crystals with a melting point of 72-73°C. drugfuture.com Its solubility profile indicates it is soluble in benzene, glacial acetic acid, and petroleum ether, sparingly soluble in cold alcohol, and insoluble in water. drugfuture.com Historically, its primary documented application was as a waterproofing agent for rayon. drugfuture.com

The core structure is based on 3-hydroxy-2-naphthoic acid, a key organic compound prepared by the carboxylation of 2-naphthol (B1666908). wikipedia.org This precursor is a versatile building block for azo dyes, pigments, and various anilides. wikipedia.orgontosight.ai The properties and reactivity of this acid, including its role as a precursor in pharmaceuticals and dyes, have been a subject of study. ontosight.ai

Unexplored Research Avenues for this compound Chemistry

The current body of knowledge on this compound is sparse, presenting numerous opportunities for new research.

Physicochemical Properties: Beyond the basic melting point and solubility, a comprehensive study of its thermal properties, crystal structure, and spectroscopic characteristics (NMR, IR, UV-Vis) using modern techniques is warranted.

Material Science Applications: The presence of a long C16 alkyl chain (hexadecyl) and a rigid planar naphthoate group suggests potential liquid crystalline properties. Research into its phase behavior and potential applications in optical or electronic materials is a significant unexplored avenue.

Biological Activity: While the parent acid and its derivatives have been explored for various biological roles, the specific activity of the hexadecyl ester is unknown. researchgate.netmdpi.com Its high lipophilicity, due to the long alkyl chain, could facilitate membrane transport, suggesting potential as an active agent or a lipophilic prodrug moiety in pharmaceutical research. researchgate.net Investigations into its antimicrobial, antifungal, or cytotoxic properties could yield valuable results. researchgate.netmdpi.com

Supramolecular Chemistry: The molecule's structure is conducive to forming self-assembled monolayers, vesicles, or other supramolecular structures. researchgate.net Exploring its aggregation behavior in different solvents could open up applications in nanotechnology and surface chemistry.

Methodological Advancements for Comprehensive Characterization and Study

Future studies would benefit immensely from the application of advanced analytical and computational methods that were unavailable during its initial synthesis.

Advanced Spectroscopy and Crystallography: Techniques such as 2D NMR spectroscopy (COSY, HMBC, HSQC) would provide an unambiguous assignment of all proton and carbon signals. Single-crystal X-ray diffraction could elucidate its precise three-dimensional structure and intermolecular packing, which influences physical properties. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational models can be used to predict its electronic structure, reactivity, and spectroscopic properties. rsc.org This can guide experimental work and provide deeper insight into its behavior, such as charge transfer potential and interactions with other molecules. rsc.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential for characterizing its melting behavior, thermal stability, and identifying any liquid crystalline phases.

Chromatographic Techniques: Modern chromatographic methods, such as HPLC-MS and GC-MS, would be crucial for purity analysis and for studying its stability and degradation pathways under various conditions.

Potential for Interdisciplinary Research Collaborations

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research.

Chemistry and Materials Science: Chemists can focus on synthesizing a library of related esters with varying alkyl chain lengths, while materials scientists can investigate how these structural changes affect properties like luminescence and liquid crystallinity. researchgate.net

Chemistry and Biology/Pharmacology: Organic chemists can synthesize the compound and its analogs, which can then be screened by biologists and pharmacologists for various activities, such as algicidal or antimicrobial effects. mdpi.com Its use in drug delivery systems as a lipophilic carrier is another area for collaboration.

Chemistry and Environmental Science: The 3-hydroxy-2-naphthoate anion has been used in ionic liquids for the extraction of heavy metals. frontiersin.orgnih.gov Research could explore the potential of this compound or related compounds in environmental remediation, such as in sensing or extraction technologies for organic pollutants.

Outlook for the Broader Class of Hydroxy-Naphthoate Esters in Academic Research

The broader class of hydroxy-naphthoate esters is gaining increasing attention in academic research, pointing towards a promising future.

Luminescent Materials: Studies on smaller alkyl esters of 3-hydroxy-2-naphthoic acid have shown that the length of the alkyl chain can influence the compound's luminescence properties in the solid state. researchgate.net This suggests that by tuning the ester group, a range of photoluminescent materials can be developed for applications in sensors, displays, and organic light-emitting diodes (OLEDs).

Algicides and Biocides: Research has demonstrated that esters of 3-hydroxy-2-naphthoic acid exhibit algicidal activity against harmful cyanobacteria. mdpi.com The lipophilic nature of the ester appears to be crucial for its activity, indicating that long-chain esters like the hexadecyl variant could be potent and selective algicides.

Ionic Liquids and Green Chemistry: The 3-hydroxy-2-naphthoate anion is a key component in novel task-specific ionic liquids designed for the efficient and greener extraction of heavy metals from water. frontiersin.orgnih.gov The hydrophobicity imparted by the naphthoate structure is critical for reducing the leaching of the ionic liquid into the aqueous phase. frontiersin.org

Synthesis and Chemical Degradation: These esters serve as model compounds for studying chemical reactions, such as the superbase-mediated degradation of aromatic polyesters, which is relevant for chemical recycling. bham.ac.uk

The field of hydroxy-naphthoate esters is ripe for exploration, with potential impacts ranging from advanced materials to environmental technology and pharmaceuticals.

Q & A

Q. What are the optimal synthesis conditions for hexadecyl 3-hydroxy-2-naphthoate, and how do reaction parameters influence yield?

this compound is synthesized via esterification of 3-hydroxy-2-naphthoic acid with hexadecanol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve esterification efficiency.

- Temperature control : Reactions typically occur at 80–120°C to balance reaction rate and thermal stability of intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the ester from unreacted starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- FTIR : Confirm ester linkage via C=O stretch (~1740 cm⁻¹) and hydroxyl group (broad peak ~3200 cm⁻¹).

- NMR : ¹H NMR distinguishes the hexadecyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies the ester carbonyl (~168 ppm).

- UV-Vis : Detect π→π* transitions in the naphthoate moiety (λmax ~390–480 nm) for photophysical applications .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, sealed goggles, and N95 masks due to potential respiratory and dermal irritation.

- Ventilation : Use fume hoods to avoid aerosol exposure.

- Waste disposal : Neutralize acidic byproducts before disposal in compliance with local regulations .

Advanced Research Questions

Q. How does the intramolecular hydrogen bonding in 3-hydroxy-2-naphthoate influence its binding to dendrimers or supramolecular hosts?

The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboxylate, increasing lipophilicity and stabilizing the deprotonated form. This enhances binding to hydrophobic dendrimer interiors at low concentrations, as shown by NOE experiments and isothermal titration calorimetry (ITC) . At higher concentrations, binding shifts to hydrophilic dendrimer branches due to site saturation .

Q. What methodological approaches resolve contradictions in reported association constants for 3-hydroxy-2-naphthoate with host molecules?

Discrepancies arise from:

- Experimental conditions : pH variations alter protonation states; use buffered solutions (pH 7–9) for consistency.

- Technique limitations : ITC provides thermodynamic data (ΔH, Ka), while fluorescence quenching may underestimate Ka due to dynamic quenching artifacts. Cross-validation with multiple techniques (e.g., NMR titration, UV-Vis) is recommended .

Q. How can this compound be utilized as a task-specific ionic liquid (TSIL) for rare earth element (REE) extraction?

The ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) extracts REEs via:

- Chelation : The naphthoate anion coordinates with REE<sup>3+</sup> ions.

- pH dependence : Optimal extraction occurs at pH 5–6, where the naphthoate is deprotonated but REEs remain soluble.

- Selectivity : Preferential extraction of light REEs (La, Ce) over heavy REEs (Yb, Lu) due to ionic radius compatibility .

Q. What strategies improve the electrochemiluminescence (ECL) performance of 3-hydroxy-2-naphthoate derivatives?

- Co-reactant optimization : Pair with tertiary amines (e.g., tripropylamine) to enhance ECL signal via radical generation.

- Nanostructuring : Immobilize the compound on mesoporous silica to increase surface area and reduce aggregation-induced quenching.

- pH tuning : Use neutral or slightly alkaline conditions to stabilize the excited state .

Q. How does the lipophilicity of this compound affect its environmental toxicity in algal models?

While less toxic than chloride-based ionic liquids, [P66614][HNA] exhibits acute toxicity to algae (EC50 ~0.1 mg/mL) due to:

- Membrane disruption : The lipophilic hexadecyl chain integrates into lipid bilayers.

- Oxidative stress : Naphthoate radicals generated under UV light damage cellular components. Mitigation involves biodegradability studies and encapsulation in biocompatible matrices .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate antiviral or antimicrobial activity of this compound derivatives?

Q. What statistical methods are appropriate for analyzing photophysical data (e.g., Stokes shift, quantum yield) of naphthoate derivatives?

- Multivariate analysis : Principal component analysis (PCA) correlates structural modifications (e.g., substituent electronegativity) with emission properties.

- Error propagation : Account for instrument-specific uncertainties (e.g., ±2 nm in λem) when comparing datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.